6-Deoxy-l-glucose
Description
Structure
3D Structure
Properties
CAS No. |
35867-45-9 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6-/m0/s1 |
InChI Key |
PNNNRSAQSRJVSB-FSIIMWSLSA-N |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Other CAS No. |
35867-45-9 |
Synonyms |
6-deoxy-D-glucose 6-deoxyglucose L-quinovose quinovose |
Origin of Product |
United States |
Biosynthesis and Natural Distribution of 6 Deoxy L Glucose in Biological Systems
Enzymatic Pathways of 6-Deoxy-l-glucose De Novo Biosynthesis
The de novo synthesis of 6-deoxy-L-glucose is intricately linked to the broader pathways of 6-deoxyhexose formation in organisms. These sugars are characterized by the replacement of a hydroxyl group with a hydrogen atom at the C6 position. oup.com The biosynthesis typically initiates from common nucleotide-activated sugars and proceeds through a series of enzymatic modifications. oup.comd-nb.info
Role of Specific Isomerases in 6-Deoxy-l-glucose Formation from L-Rhamnose (B225776)
While direct de novo synthesis pathways for 6-deoxy-L-glucose are not extensively documented, its formation can be achieved from the more common 6-deoxy-L-sugar, L-rhamnose (6-deoxy-L-mannose). tandfonline.comontosight.ai This conversion involves the action of isomerases. For instance, L-rhamnose can be isomerized to L-rhamnulose (6-deoxy-L-fructose) by L-rhamnose isomerase. tandfonline.comtandfonline.com Subsequently, another isomerase, D-arabinose isomerase, can catalyze the conversion of L-rhamnulose to 6-deoxy-L-glucose. tandfonline.comresearchgate.net This enzymatic cascade demonstrates the role of isomerases in producing a variety of 6-deoxyhexoses from a common precursor. tandfonline.com
Involvement of Epimerases in the Biosynthetic Cascade of 6-Deoxy-l-glucose
Epimerases are crucial enzymes that alter the stereochemistry at specific carbon centers within a sugar molecule. In the context of 6-deoxyhexose biosynthesis, epimerases play a vital role in generating the diversity of these sugars from a common intermediate. oup.com The biosynthesis of many 6-deoxyhexoses proceeds via a dTDP-4-keto-6-deoxy-D-glucose intermediate. oup.comresearchgate.netfrontiersin.org Specific epimerases, such as dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), catalyze double epimerization reactions at the C3 and C5 positions, which is a key step in the formation of L-rhamnose. oup.comfrontiersin.orgnih.gov
The formation of GDP-6-deoxy-L-glucose can occur through the chemical reduction of GDP-4-keto-6-deoxy-L-galactose, which itself is an intermediate in the de novo pathway of GDP-L-fucose synthesis. oup.com This pathway involves the action of a 3,5-epimerase/reductase on GDP-4-keto-6-deoxy-D-mannose. oup.comfrontiersin.org This highlights the potential for epimerases to generate precursors that can lead to 6-deoxy-L-glucose.
Characterization of Nucleotide Sugar Intermediates (e.g., from GDP-D-mannose or dTDP-D-glucose) in 6-Deoxyhexose Biosynthesis
The biosynthesis of 6-deoxyhexoses universally proceeds through nucleotide sugar intermediates, which act as activated donors for glycosylation reactions. oup.comnih.gov The most common starting points are dTDP-D-glucose and GDP-D-mannose. oup.comd-nb.infonih.gov
The pathway starting from dTDP-D-glucose to form dTDP-L-rhamnose is well-characterized and involves three main enzymes:
dTDP-D-glucose 4,6-dehydratase (RmlB): This enzyme catalyzes the formation of the key intermediate, dTDP-4-keto-6-deoxy-D-glucose. oup.comresearchgate.netfrontiersin.org
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): This enzyme performs a double epimerization at the C3 and C5 positions. oup.comfrontiersin.org
dTDP-4-keto-L-rhamnose reductase (RmlD): This enzyme reduces the C4-keto group to yield dTDP-L-rhamnose. oup.comfrontiersin.org
A parallel pathway starting from GDP-D-mannose leads to the synthesis of GDP-L-fucose (6-deoxy-L-galactose). oup.comnih.gov This pathway also involves a 4,6-dehydratase and a 3,5-epimerase/reductase. oup.com The intermediate GDP-4-keto-6-deoxy-L-galactose in this pathway can be chemically reduced to form GDP-6-deoxy-L-glucose. oup.com
Table 1: Key Nucleotide Sugar Intermediates in 6-Deoxyhexose Biosynthesis
| Starting Nucleotide Sugar | Key Intermediate | Example End Product |
|---|---|---|
| dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | dTDP-L-rhamnose oup.comresearchgate.net |
Endogenous Occurrence of 6-Deoxy-l-glucose
6-Deoxy-L-glucose, also known as L-quinovose, is found in various natural sources, particularly in the complex carbohydrates of microorganisms. google.comontosight.ai
Presence and Structural Integration in Microbial Polysaccharides
A significant occurrence of 6-deoxy-L-glucose is within the O-polysaccharides of Gram-negative bacteria. google.com These polysaccharides are components of the lipopolysaccharide (LPS) layer of the outer membrane. oup.comd-nb.info For example, 6-deoxy-L-glucose has been identified in the O-polysaccharides of certain strains of Yersinia pseudotuberculosis and Providencia stuartii. google.com In these structures, the sugar is integrated into the repeating units of the polysaccharide chain.
Incorporation into Glycoproteins and Glycolipids in Select Organisms
While the incorporation of more common 6-deoxyhexoses like L-fucose and L-rhamnose into glycoproteins and glycolipids is widespread, the specific integration of 6-deoxy-L-glucose is less frequently reported. nih.govnih.govunits.it However, its presence is noted in certain complex biomolecules. For instance, 6-deoxy-L-glucose is a component of the naturally occurring glycomacrolide Apoptolidin A, an antitumor agent. google.com It is also found in Zorbamycin, a glycopeptide-derived antitumor antibiotic, which contains a 6-deoxy-L-gulose unit, another stereoisomer. google.com The incorporation into these complex molecules underscores its biological relevance in select organisms.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 6-Deoxy-l-glucose |
| L-Rhamnose |
| 6-deoxy-L-mannose |
| L-rhamnulose |
| 6-deoxy-L-fructose |
| dTDP-D-glucose |
| GDP-D-mannose |
| 6-deoxyhexose |
| dTDP-4-keto-6-deoxy-D-glucose |
| dTDP-L-rhamnose |
| GDP-L-fucose |
| 6-deoxy-L-galactose |
| GDP-4-keto-6-deoxy-D-mannose |
| GDP-4-keto-6-deoxy-L-galactose |
| Lipopolysaccharide |
| Apoptolidin A |
| Zorbamycin |
| 6-deoxy-L-gulose |
| D-arabinose isomerase |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase |
| dTDP-D-glucose 4,6-dehydratase |
| dTDP-4-keto-L-rhamnose reductase |
Identification as a Structural Moiety in Naturally Occurring Bioactive Compounds
Deoxy sugars are crucial components of many natural products, often playing a vital role in their biological activity through molecular recognition of cellular targets. tandfonline.comoup.com 6-Deoxy-l-glucose (L-quinovose) has been identified as a structural component of specific, potent bioactive compounds. google.com
One prominent example is Apoptolidin A, a glycomacrolide that contains a 6-deoxy-L-glucose moiety within its complex structure. google.com Apoptolidin A is a natural product known for its significant antitumor properties. google.com Its mode of action involves the induction of apoptosis (programmed cell death) in various cancer cell lines, making it a subject of interest in oncological research. google.com The presence of the deoxy sugar is often critical for the interaction between the bioactive compound and its biological target. tandfonline.comoup.com
The table below summarizes the key details of Apoptolidin A.
| Bioactive Compound | Compound Class | Natural Source | Identified Bioactivity | Structural Component |
| Apoptolidin A | Glycomacrolide | Nocardiopsis sp. | Potent antitumor agent; induces apoptosis in cancer cells google.com | 6-Deoxy-l-glucose (L-Quinovose) google.com |
Synthetic Methodologies and Derivatization Strategies for 6 Deoxy L Glucose
Chemical Synthesis Approaches for 6-Deoxy-l-glucose
Chemical synthesis provides a foundational approach to producing 6-deoxy-l-glucose, typically involving multi-step processes that manipulate the stereochemistry of readily available starting materials.
Multi-Step Conversions from D-Glucose and L-Arabinose Precursors
Another approach utilizes L-arabinose, a more structurally related precursor. The Kiliani synthesis, a classical chain-extension method, was historically used to prepare L-glucose from L-arabinose. cdnsciencepub.com More contemporary methods also leverage L-arabinose for the synthesis of L-glucose derivatives. researchgate.net A documented route involves the rearrangement of a D-glucofuranoside to an L-arabino-hexofuranoside, demonstrating the intricate stereochemical manipulations required to achieve the desired L-configuration from either D-glucose or L-arabinose. nih.gov
Stereoselective Approaches in 6-Deoxy-l-glucose Preparation
Achieving the correct stereochemistry at each chiral center is paramount in the synthesis of 6-deoxy-l-glucose. Stereoselective strategies often employ protective groups to control the reactivity of specific hydroxyl groups, followed by inversions of configuration at desired centers.
A notable strategy for synthesizing a family of 6-deoxy-l-hexoses, including the precursor to 6-deoxy-l-glucose, starts from the readily available L-rhamnose (B225776). acs.org This method relies on regioselective protection of hydroxyl groups, followed by nucleophilic displacement of triflate esters to invert stereocenters. acs.org For instance, the synthesis of L-quinovose (6-deoxy-l-glucose) can be achieved from a highly crystalline 3,5-benzylidene rhamnonolactone intermediate. researchgate.net
The synthesis of 6-deoxy-l-idose, an epimer of 6-deoxy-l-glucose, from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose highlights key stereoselective steps that are broadly applicable in rare sugar synthesis. nih.gov These include stereoselective hydrogenation and regioselective protection, followed by epimerization at a specific carbon center. nih.gov Such precise control over stereochemistry is essential for the successful preparation of a specific 6-deoxy-l-hexose isomer.
Chemoenzymatic Production of 6-Deoxy-l-glucose
Chemoenzymatic methods combine the specificity of enzymes with chemical synthesis steps, offering an efficient and environmentally friendly alternative for producing rare sugars like 6-deoxy-l-glucose.
Enzymatic Isomerization and Epimerization Reactions Utilizing 6-Deoxy-l-rhamnose and Related Substrates
A key chemoenzymatic route to 6-deoxy-l-glucose starts with L-rhamnose. tandfonline.comtandfonline.com This process involves a series of enzymatic reactions. First, L-rhamnose is converted to L-rhamnulose. tandfonline.comtandfonline.com This intermediate is then purified and subjected to isomerization by d-arabinose isomerase to yield 6-deoxy-l-glucose. tandfonline.comtandfonline.com
Isomerization: L-rhamnose isomerase converts L-rhamnose to L-rhamnulose. tandfonline.com
Epimerization (for other deoxy sugars): In a parallel pathway to produce other 6-deoxy-l-hexoses, L-rhamnose can be converted to 6-deoxy-l-psicose (B8641570) using a combination of L-rhamnose isomerase and d-tagatose (B3328093) 3-epimerase. tandfonline.comtandfonline.comresearchgate.net
Final Isomerization to 6-Deoxy-l-glucose: Purified L-rhamnulose is isomerized to 6-deoxy-l-glucose using d-arabinose isomerase. tandfonline.comtandfonline.com The equilibrium ratio between L-rhamnulose and 6-deoxy-l-glucose has been reported to be 27:73. tandfonline.comresearchgate.nettandfonline.com
The production yield of 6-deoxy-l-glucose from L-rhamnose using this enzymatic pathway has been reported to be 5.4%. tandfonline.comresearchgate.nettandfonline.com
| Starting Substrate | Enzyme | Intermediate/Product | Reaction Type |
|---|---|---|---|
| L-Rhamnose | L-Rhamnose Isomerase | L-Rhamnulose | Isomerization |
| L-Rhamnulose | D-Arabinose Isomerase | 6-Deoxy-l-glucose | Isomerization |
Biocatalytic Systems for Enhanced 6-Deoxy-l-glucose Production
To improve the efficiency of enzymatic production, researchers have developed biocatalytic systems, often utilizing immobilized enzymes or whole microbial cells. Immobilized enzymes offer the advantages of reusability and process stability. jmb.or.kr For instance, toluene-treated Escherichia coli cells overexpressing specific isomerases have been effectively used as biocatalysts. tandfonline.com
Synthesis of 6-Deoxy-l-glucose Analogs and Research Probes
The synthesis of analogs of 6-deoxy-l-glucose is crucial for studying its biological functions and for developing molecular probes. These analogs often incorporate modifications, such as fluorine or azide (B81097) groups, that allow for tracking and visualization within biological systems.
Fluorinated carbohydrate analogs, for example, can serve as probes for molecular recognition studies. rsc.org The synthesis of 6-deoxy-6-fluoroglucose has been achieved, and its conformational properties have been studied. rsc.org These analogs can provide insights into the interactions of 6-deoxy-l-glucose with proteins and enzymes.
Chemical Modifications at C2 and C6 Positions (e.g., Amination, Halogenation, Azidation)
The functionalization of 6-deoxy-l-glucose at specific carbon atoms, primarily the C2 and C6 positions, allows for the introduction of diverse chemical groups, leading to novel analogues with tailored properties. Amination, halogenation, and azidation are fundamental transformations in this context.
Amination
The introduction of an amino group can dramatically alter the biological activity of the sugar.
C2-Amination: Analogues of 6-deoxy-l-glucose featuring an amino or acetamido group at the C2 position can be synthesized from l-rhamnose. researchgate.netresearchgate.net A common strategy involves the use of a 3,5-benzylidene rhamnonolactone intermediate, which facilitates stereocontrolled modifications at the C2 position. researchgate.netresearchgate.net
C6-Amination: Amination at the C6 position is often achieved by first converting the primary hydroxyl group into a better leaving group, such as a tosylate, followed by nucleophilic substitution with an amine source. researchgate.net An alternative and widely used method involves the reduction of a C6-azido group. biosynth.comacademie-sciences.fr For instance, 6-azido-6-deoxy-D-glucose can be reduced to the corresponding amine, a strategy applicable to the L-enantiomer. biosynth.com
Halogenation
Halogenated sugars are valuable synthetic intermediates and can themselves exhibit interesting biological effects.
C2-Halogenation: The introduction of a halogen at the C2 position of l-rhamnose derivatives can be accomplished through methods like the Hanessian-Hullar reaction, which uses N-bromosuccinimide (NBS) to introduce a bromide atom. researchgate.net This reaction is particularly effective on benzylidene acetals of lactones derived from l-rhamnose. researchgate.net Additionally, the addition of halogens across the double bond of glycals, such as 3,4-di-O-acetyl-L-fucal (a 6-deoxy-L-galactose derivative), is a known method to produce 2-halo-2-deoxy sugars. nih.gov
C6-Halogenation: The primary hydroxyl group at C6 is the most reactive and can be selectively halogenated. For the D-enantiomer, a process for preparing methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside involves using phosgene (B1210022) in N,N-dimethylformamide (DMF), which achieves chlorination in excellent yield. google.com This principle is transferable to the synthesis of the L-isomer. Syntheses of various 6-deoxy-6-halo-D-galactose analogues have also been reported, demonstrating the feasibility of introducing fluorine, chlorine, bromine, and iodine at this position. nih.gov
Azidation
The azide group is a versatile functional group in carbohydrate chemistry. It serves as a precursor to an amine via reduction and can participate in bioorthogonal "click" chemistry reactions.
C2-Azidation: Azido groups can be introduced at the C2 position of l-rhamnose analogues, often starting from intermediates like 3,5-benzylidene rhamnonolactone. researchgate.netresearchgate.net A powerful method involves the nucleophilic displacement of a triflate (trifluoromethanesulfonyl) group at C2 with an azide anion, which typically proceeds with inversion of configuration. nih.govacs.org
C6-Azidation: The synthesis of 6-azido-6-deoxy-glucose is a well-established procedure. The most common route involves the regioselective conversion of the primary C6 hydroxyl group into a good leaving group, typically a tosylate, by reacting the appropriately protected sugar with tosyl chloride. iucr.org This is followed by nucleophilic substitution with sodium azide in a solvent like DMF. iucr.orgrsc.org The resulting 6-azido-6-deoxy sugar is a key building block for further chemical elaboration. biosynth.com
| Modification | Position | Methodology / Reagents | Reference |
|---|---|---|---|
| Amination | C2 | From 3,5-benzylidene rhamnonolactone intermediate. | researchgate.net, researchgate.net |
| Amination | C6 | Displacement of a tosylate group; Reduction of a C6-azide. | biosynth.com, researchgate.net, academie-sciences.fr |
| Halogenation | C2 | Hanessian-Hullar reaction (NBS) on benzylidene lactones. | researchgate.net |
| Halogenation | C6 | Reaction with phosgene/DMF; Displacement of sulfonate esters. | google.com, nih.gov |
| Azidation | C2 | Nucleophilic displacement of a triflate group with azide. | researchgate.net, researchgate.net, nih.gov, acs.org |
| Azidation | C6 | Tosylation of C6-OH followed by substitution with sodium azide. | rsc.org, , iucr.org |
Development of Orthogonally Protected 6-Deoxy-l-sugar Building Blocks
The synthesis of complex glycoconjugates, such as bacterial polysaccharides, requires access to versatile monosaccharide building blocks with orthogonal protecting groups. acs.org These groups allow for the selective deprotection of one hydroxyl group while others remain masked, enabling precise chemical modifications and glycosidic bond formations.
Efficient strategies have been developed to transform the inexpensive starting material l-rhamnose into a variety of rare 6-deoxy-l-hexoses, including 6-deoxy-l-glucose. acs.org A general and powerful approach involves the regioselective protection of certain hydroxyl groups, followed by the activation of the remaining ones as triflates. These triflate groups can then undergo nucleophilic substitution with inversion of configuration. acs.orggoogle.com This methodology allows for the controlled epimerization at specific centers and the introduction of new functionalities.
A particularly effective strategy is the one-pot double serial or double parallel displacement of bistriflates. nih.govacs.org For example, a 2,4-bistriflate of an l-rhamnose derivative can be reacted with an azide nucleophile to generate 2,4-diazido derivatives, which are precursors to rare deoxy amino L-sugars. nih.govacs.orgresearchgate.net This approach is highly efficient for creating a diverse library of building blocks.
Another key class of intermediates is sugar glycals. The development of modular continuous flow synthesis has enabled the rapid and efficient production of orthogonally protected L-rhamnals. rsc.org Flow chemistry avoids issues with exothermic reactions and reduces reaction times, facilitating sequential protection steps like benzylation and silylation to afford multi-gram quantities of desired building blocks in minutes. rsc.org
These synthetic strategies often yield the target sugars as thioglycosides. acs.orgresearchgate.net Thioglycosides are stable during multi-step protecting group manipulations but can be readily activated under specific conditions to act as glycosyl donors in oligosaccharide assembly. The combination of regioselective protection, stereocontrolled substitution, and the use of stable yet activatable glycosyl donors provides a robust platform for the synthesis of biologically important molecules derived from 6-deoxy-l-glucose.
| Starting Material | Key Strategy | Building Block Type | Reference |
|---|---|---|---|
| L-Rhamnose | Regioselective protection and nucleophilic displacement of triflates. | Isomeric 6-deoxy-L-hexose thioglycosides. | google.com, acs.org |
| L-Rhamnose / L-Fucose Derivatives | One-pot double displacement of 2,4-bistriflates with azide. | Orthogonally protected deoxy amino L-sugars. | nih.gov, acs.org |
| L-Rhamnal | Modular continuous flow synthesis for sequential protection. | Orthogonally protected L-rhamnals (glycals). | rsc.org |
| Thiophenylmannoside | Deoxygenation/silylation at C6, followed by double displacement of 2,4-triflates. | Orthogonally protected deoxy amino sugar thioglycosides. | researchgate.net |
Molecular and Cellular Mechanisms of Action of 6 Deoxy L Glucose in Experimental Systems
Interaction with Cellular Sugar Transport Systems
The interaction of 6-Deoxy-l-glucose with cellular sugar transport systems has been a subject of investigation in various experimental models, particularly in non-mammalian cells. These studies have shed light on the specificity and kinetics of hexose (B10828440) transporter proteins.
Analog Studies on Glucose Transport Specificity in Non-Mammalian Cells
Studies using 6-Deoxy-l-glucose as a glucose analog have been instrumental in elucidating the specificity of glucose transporters in various non-mammalian cells. For instance, in the unicellular alga Chlorella vulgaris, the nonmetabolizable 6-deoxy-l-glucose was shown to induce the synthesis of not only a hexose transport system but also two distinct amino acid transport systems. pnas.org This finding was significant as it demonstrated that the induction effect was not dependent on the sugar being a metabolic substrate. pnas.org
In research on the malaria parasite Plasmodium falciparum, 6-deoxy-d-glucose has been used as a non-metabolized glucose analog to study glucose transport in infected erythrocytes. autismresearchcentre.comtandfonline.com These studies have helped to differentiate between transport via the human glucose transporter (GLUT1) on the erythrocyte membrane and potential parasite-specific transport pathways. autismresearchcentre.com
Impact on Intracellular Metabolic Processes
Alterations in Glycolytic and Gluconeogenic Fluxes in Research Models
Due to the absence of a hydroxyl group at the C-6 position, 6-Deoxy-l-glucose cannot be phosphorylated by hexokinase, the first and a key regulatory enzyme in the glycolytic pathway. asm.orgautismresearchcentre.com This fundamental characteristic prevents it from entering the glycolytic pathway and being metabolized to produce energy. autismresearchcentre.com Consequently, in experimental systems, the introduction of 6-Deoxy-l-glucose does not directly contribute to the pool of glycolytic intermediates or influence the flux through glycolysis or gluconeogenesis in the same manner as glucose or its metabolizable analogs like 2-deoxy-d-glucose (B1664073). mdpi.comfrontiersin.org The latter, upon phosphorylation, can inhibit hexokinase and phosphoglucose (B3042753) isomerase, thereby altering glycolytic flux. mdpi.comfrontiersin.org The primary impact of 6-Deoxy-l-glucose on these pathways is indirect, stemming from its competition for transport into the cell, which can limit the availability of glucose for metabolism.
Perturbation of ATP Homeostasis in Microbial Systems
The inability of 6-Deoxy-l-glucose to be metabolized via glycolysis means it does not contribute to the generation of ATP in microbial systems. autismresearchcentre.com In contrast, metabolizable glucose analogs can affect ATP levels. For example, the accumulation of phosphorylated 2-deoxy-d-glucose can lead to ATP depletion. autismresearchcentre.com The primary influence of 6-Deoxy-l-glucose on ATP homeostasis would be indirect, arising from the potential limitation of glucose uptake due to competitive inhibition of transport. In glucose-dependent microbes, a reduction in glucose import could lead to a decrease in the rate of glycolysis and, consequently, a decline in ATP production. asm.orgmdpi.com This effect would be particularly pronounced in organisms that rely heavily on glucose as their primary energy source.
Modulation of Glycosyltransferase Activity
The biosynthesis of many bacterial cell surface glycans involves nucleotide-activated sugars, often derived from glucose. oup.comnih.gov For instance, the synthesis of dTDP-l-rhamnose, a common component of bacterial polysaccharides, starts from dTDP-d-glucose. nih.gov One of the key intermediates in this pathway is dTDP-4-keto-6-deoxy-d-glucose. nih.govresearchgate.net
While direct studies on the modulation of glycosyltransferase activity by 6-Deoxy-l-glucose are not extensively detailed in the provided search results, its structural similarity to other 6-deoxy sugars suggests potential interactions. For example, in the biosynthesis of GDP-l-fucose, another 6-deoxyhexose, the end product GDP-l-fucose can act as a feedback inhibitor of GDP-d-mannose 4,6-dehydratase, a key enzyme in the pathway. oup.com This inhibition is competitive with respect to the substrate GDP-d-mannose. oup.com Given that glycosyltransferases and the enzymes involved in nucleotide sugar biosynthesis exhibit specificity for their sugar substrates, it is plausible that 6-Deoxy-l-glucose or its nucleotide-activated form could interact with and potentially modulate the activity of certain glycosyltransferases or related enzymes, particularly those that recognize 6-deoxyhexoses. However, specific experimental data demonstrating this for 6-Deoxy-l-glucose is not available in the provided results.
Substrate Promiscuity of O-GlcNAc Transferase Towards 6-Azido-6-deoxy-glucose
O-GlcNAc Transferase (OGT) is an enzyme known for its role in the post-translational modification of proteins with O-linked N-acetylglucosamine (O-GlcNAc). rsc.org This modification is crucial for regulating numerous cellular processes, including gene expression and signal transduction. rsc.org Research has revealed that OGT exhibits a notable degree of substrate promiscuity, capable of utilizing sugar donors other than its canonical substrate, UDP-GlcNAc. nih.govnih.gov One such example is the metabolic chemical reporter 6-azido-6-deoxy-glucose (6AzGlc). nih.govnih.gov
Studies using a per-O-acetylated version of the reporter, 1,2,3,4-O-acetyl-6-azido-6-deoxy-glucose (Ac₄6AzGlc), have demonstrated its ability to label a variety of proteins within mammalian cells robustly. nih.govacs.org When cells are treated with Ac₄6AzGlc, it is metabolized and converted into the corresponding uridine (B1682114) diphosphate (B83284) (UDP) sugar donor, UDP-6AzGlc, within the cell. nih.govresearchgate.net This donor sugar is then recognized by OGT, which transfers the 6AzGlc moiety onto its protein substrates. nih.govresearchgate.net
The pattern of protein labeling observed with 6AzGlc is consistent with known O-GlcNAc modification patterns, which strongly suggests that OGT is the responsible enzyme. nih.govnih.gov This has been confirmed through multiple lines of evidence:
Labeling of Known O-GlcNAcylated Proteins: Treatment with 6AzGlc results in the successful labeling of proteins already known to be modified by O-GlcNAc. nih.govresearchgate.net
In Vitro Confirmation: Experiments using recombinant OGT have shown that it can directly transfer 6AzGlc from chemically synthesized UDP-6AzGlc to various protein substrates. nih.govresearchgate.net
Proteomic Identification: Advanced proteomic techniques have been used to identify specific 6AzGlc-modified proteins in mammalian cells, further confirming the direct action of OGT. nih.gov
This acceptance of an altered glucose analog highlights the significant flexibility of OGT's active site. nih.govresearchgate.net The enzyme's ability to transfer not only the standard GlcNAc but also glucose and its analogs like 6AzGlc points to a broader substrate tolerance than previously understood. nih.govresearchgate.net This promiscuity has been exploited by researchers to develop chemical tools for studying glycosylation, allowing for the visualization and identification of glycoconjugates. nih.govnih.gov
| Experimental Approach | Key Finding | Reference |
|---|---|---|
| Cellular Labeling with Ac₄6AzGlc | Treatment of various mammalian cells resulted in robust labeling of a wide range of proteins. | nih.govacs.org |
| In Vitro Enzyme Assay | Recombinant OGT was shown to directly transfer 6AzGlc from UDP-6AzGlc to protein substrates. | nih.govresearchgate.net |
| Metabolite Analysis | The UDP-6AzGlc donor sugar was confirmed to be produced in living cells treated with the reporter. | nih.gov |
| Proteomics | Specific sites of 6AzGlc modification on proteins like Host Cell Factor (HCF) were identified. | nih.gov |
| Comparison with other reporters | Labeling patterns from 6AzGlc were consistent with O-GlcNAcylation, unlike reporters for cell-surface glycoproteins. | nih.govacs.org |
Enzymatic Specificity and Stereoselectivity of Aldose Isomerases on 6-Deoxy-l-aldohexoses
Aldose isomerases are enzymes that catalyze the interconversion between aldoses and ketoses. scispace.com Their specificity and stereoselectivity are crucial in the enzymatic production of rare sugars, including 6-deoxy-l-aldohexoses like 6-deoxy-l-glucose. tandfonline.com Research has demonstrated that several aldose isomerases can act on 6-deoxy sugars, facilitating their synthesis from more abundant starting materials such as L-rhamnose (B225776) (6-deoxy-l-mannose). tandfonline.comresearchgate.net
The production of 6-deoxy-l-glucose from L-rhamnose involves a multi-step enzymatic process. tandfonline.comresearchgate.net A key step is the conversion of L-rhamnulose (6-deoxy-l-fructose) to 6-deoxy-l-glucose, a reaction catalyzed by D-arabinose isomerase. tandfonline.comresearchgate.net This demonstrates the enzyme's ability to recognize and isomerize a 6-deoxy substrate. The equilibrium of this specific reaction heavily favors the formation of the aldose, 6-deoxy-l-glucose, with a reported equilibrium ratio of L-rhamnulose to 6-deoxy-l-glucose being 27:73. tandfonline.comresearchgate.net
Other aldose isomerases also exhibit activity towards different 6-deoxy-l-aldohexoses. For instance, L-arabinose isomerase can convert 6-deoxy-l-psicose (B8641570) into 6-deoxy-l-allose (B1360953), and L-ribose isomerase acts on the same substrate to produce 6-deoxy-l-altrose (B1238578). tandfonline.comresearchgate.net These reactions showcase the stereoselective nature of these enzymes, each producing a specific stereoisomer from the same ketose precursor. The equilibrium ratios for these reactions vary, indicating different thermodynamic stabilities of the resulting aldose products. tandfonline.com For example, the isomerization of 6-deoxy-l-psicose to 6-deoxy-l-allose has an equilibrium ratio of 40:60, while the conversion to 6-deoxy-l-altrose is 60:40. tandfonline.comresearchgate.net These findings highlight that aldose isomerases can effectively catalyze reactions involving 6-deoxy-l-aldohexoses, enabling their targeted enzymatic synthesis. researchgate.net
| Enzyme | Substrate (Ketose) | Product (Aldose) | Equilibrium Ratio (Ketose:Aldose) | Reference |
|---|---|---|---|---|
| D-Arabinose Isomerase (TT-BpDAI) | L-Rhamnulose | 6-Deoxy-l-glucose | 27:73 | tandfonline.comresearchgate.net |
| L-Arabinose Isomerase (TT-EaLAI) | 6-Deoxy-l-psicose | 6-Deoxy-l-allose | 40:60 | tandfonline.comresearchgate.net |
| L-Ribose Isomerase (TT-AcLRI) | 6-Deoxy-l-psicose | 6-Deoxy-l-altrose | 60:40 | tandfonline.comresearchgate.net |
| L-Rhamnose Isomerase | L-Rhamnose (6-deoxy-l-mannose) | L-Rhamnulose (6-deoxy-l-fructose) | N/A (Isomerization) | tandfonline.com |
Advanced Research Applications and Analytical Methodologies Employing 6 Deoxy L Glucose
Investigation of Glycosylation Pathways and Functions
Glycosylation, the enzymatic addition of sugars to proteins and lipids, is a fundamental biological process. Analogs of glucose, such as 6-deoxy-l-glucose, have become instrumental in dissecting these complex pathways.
Elucidating the Significance of the C6 Hydroxyl Group in Glucose-Mediated Biological Processes
The hydroxyl group at the C6 position of glucose is a critical determinant of its biological activity. numberanalytics.com Its absence in 6-deoxyglucose (B1215497) analogs prevents phosphorylation by hexokinase, the first committed step in glycolysis. physiology.org This property allows researchers to isolate and study the transport phase of glucose uptake without the confounding variable of subsequent metabolism. physiology.orgresearchgate.net
The C6 hydroxyl group is also pivotal for the interaction of glucose with various enzymes and transporters. mdpi.com Structural studies of human glucose transporters, like GLUT1, have revealed that while most of the hydroxyl groups of D-glucose form hydrogen bonds with amino acid residues within the transporter, the C6 hydroxyl is an exception. mdpi.com This suggests that modifications at the C6 position may not significantly hinder the binding of the sugar to the transporter, a principle that has been exploited in the design of various molecular probes. mdpi.com The high reactivity and steric accessibility of the primary hydroxyl group at C6 make it a prime target for chemical modifications aimed at creating tools to study carbohydrate chemistry and biology. numberanalytics.comntnu.no
Discovery of Intracellular Protein Modification by O-Glucose Using Chemical Reporters
Metabolic chemical reporters (MCRs) are powerful tools for studying glycosylation in living systems. acs.orgrsc.orgacs.org These are sugar analogs containing a bioorthogonal functional group, such as an azide (B81097) or an alkyne, that can be metabolically incorporated into glycans and subsequently detected via bioorthogonal chemistry. rsc.orgpnas.org
The use of a per-O-acetylated version of 6-azido-6-deoxy-glucose (Ac46AzGlc) has led to the remarkable discovery of intracellular protein modification by O-glucose. nih.govresearchgate.netnih.gov When cells are treated with Ac46AzGlc, it is metabolized to UDP-6AzGlc, which can then be used as a substrate by O-GlcNAc transferase (OGT). nih.gov This enzyme, known for its role in adding O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of intracellular proteins, exhibits a surprising promiscuity, accepting UDP-6AzGlc as a donor sugar. nih.govresearchgate.netnih.gov This finding has been corroborated by the observation that known O-GlcNAcylated proteins become labeled in the presence of Ac46AzGlc and that recombinant OGT can utilize UDP-6AzGlc in vitro. nih.govresearchgate.net
The discovery that OGT can modify proteins with glucose itself, not just its N-acetylated counterpart, opens up new avenues of research into the regulation of cellular processes. nih.govnih.gov It suggests that intracellular O-glucose modification could be a more widespread post-translational modification than previously thought, potentially playing a significant role under specific physiological or pathological conditions. nih.govnih.gov
Radiotracer Development for Sugar Transport Studies in Research Models
The ability to non-invasively measure glucose transport in vivo is crucial for understanding both normal physiology and the pathophysiology of diseases like diabetes and cancer. nih.gov Radiolabeled deoxyglucose analogs have been at the forefront of this research.
Application of Labeled 6-Fluoro-6-Deoxy-D-glucose as a Non-Metabolized Glucose Transport Tracer in Preclinical Studies
[18F]-labeled 6-fluoro-6-deoxy-D-glucose (¹⁸F-6FDG) has been developed as a promising tracer for positron emission tomography (PET) to specifically measure glucose transport. nih.govdntb.gov.uaabx.de Unlike the widely used ¹⁸F-2-fluoro-2-deoxy-D-glucose (¹⁸F-FDG), which is transported and then phosphorylated, ¹⁸F-6FDG is transported but not phosphorylated due to the lack of the 6-hydroxyl group. physiology.orgresearchgate.netdntb.gov.ua This crucial difference allows for the isolation and quantification of the transport step alone. researchgate.net
Preclinical studies in rats have demonstrated the validity of ¹⁸F-6FDG as a transport tracer. physiology.orgdntb.gov.ua PET imaging has shown that the uptake of ¹⁸F-6FDG in skeletal muscle is responsive to insulin (B600854) stimulation, a key characteristic of glucose transport mediated by GLUT4. researchgate.netnih.gov Furthermore, ¹⁸F-6FDG is reabsorbed by sodium-glucose cotransporters (SGLTs) in the kidneys, and its distribution in many tissues reflects that of a molecule distributed in body water without significant metabolic alteration. physiology.orgnih.govdntb.gov.ua
| Feature | ¹⁸F-6FDG | ¹⁸F-FDG |
| Phosphorylation | No | Yes |
| Primary Process Measured | Transport | Transport and Phosphorylation |
| Insulin Responsiveness in Muscle | Yes | Yes |
| Renal Reabsorption | Yes (via SGLTs) | Poor |
Methodological Considerations for In Vitro and In Vivo Glucose Transport Assays
The use of deoxyglucose analogs in glucose transport assays requires careful methodological consideration to ensure accurate and reproducible results. nih.gov
In Vitro Assays:
Fluorescent Analogs: Fluorescently tagged deoxyglucose analogs, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG), offer a non-radioactive alternative for measuring glucose uptake in cultured cells. researchgate.netjove.com These assays typically involve incubating cells with the fluorescent analog and then measuring the intracellular fluorescence after lysis. jove.comntu.edu.sg
Bioluminescent Assays: Commercial kits, such as the Glucose Uptake-Glo™ Assay, provide a bioluminescent method for quantifying the uptake of 2-deoxyglucose (2DG). promega.comnews-medical.net In this assay, intracellular 2DG is phosphorylated to 2-deoxyglucose-6-phosphate (2DG6P), which is then measured through a series of enzymatic reactions that produce a luminescent signal. promega.comnews-medical.net
Controls: It is essential to include proper controls, such as inhibitors of glucose transporters (e.g., cytochalasin B for GLUTs, phlorizin (B1677692) for SGLTs), to differentiate specific transport from non-specific uptake. dntb.gov.uaresearchgate.net
In Vivo Assays:
Radiolabeled Tracers: The use of radiolabeled tracers like ³H-2-deoxyglucose or ¹⁸F-6FDG allows for the measurement of glucose uptake in various tissues of a living animal. nih.gov
Kinetic Modeling: In techniques like PET, kinetic modeling is applied to the dynamic imaging data to estimate the rates of glucose transport.
Physiological State: The physiological state of the animal, such as fasting or under insulin-clamp conditions, must be carefully controlled, as it can significantly impact glucose transport rates. researchgate.netnih.gov
Utilization as Metabolic Chemical Reporters in Glycoproteomics
Glycoproteomics, the large-scale study of glycoproteins, has been greatly advanced by the use of metabolic chemical reporters. nih.gov These tools enable the labeling and subsequent identification of glycoproteins from complex biological samples. frontiersin.org
Derivatives of 6-deoxyglucose, particularly those with bioorthogonal handles, have proven to be valuable probes in this field. For instance, 6-azido-6-deoxy-N-acetylglucosamine (6AzGlcNAc) has been shown to be a highly selective MCR for O-GlcNAcylated proteins. acs.orgacs.org Unlike other reporters that may be incorporated into multiple glycosylation pathways, 6AzGlcNAc is exclusively found on intracellular proteins. acs.org This selectivity arises from its unique metabolic processing, which bypasses the canonical salvage pathway that requires phosphorylation at the 6-hydroxyl position. acs.org
Similarly, 6-alkynyl-6-deoxy-GlcNAc (6AlkGlcNAc) has been developed as another selective reporter for O-GlcNAcylation. nih.govacs.org The use of these 6-deoxy analogs has led to the identification of novel O-GlcNAcylated proteins, including apoptotic caspases, and has provided deeper insights into the functional roles of this modification. nih.govacs.org
Probing the Substrate Scope and Specificity of Glycosyltransferases
Glycosyltransferases (GTs) are enzymes responsible for the synthesis of complex carbohydrate structures by transferring a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. frontiersin.org While GTs generally exhibit high specificity for both their donor and acceptor substrates, some have been found to possess a degree of promiscuity. frontiersin.org This relaxed substrate specificity can be exploited to create novel glycoconjugates and to study the mechanisms of these enzymes.
The compound 6-deoxy-l-glucose and its activated forms are utilized to explore the limits of this substrate promiscuity. For instance, studies on bacterial glycosyltransferases have shown that these enzymes can sometimes accept unnatural sugar donors, including deoxy sugars. frontiersin.orgnih.gov By synthesizing nucleotide-activated forms of 6-deoxy-l-glucose (e.g., UDP-6-deoxy-l-glucose or dTDP-6-deoxy-l-glucose) and presenting them to various GTs, researchers can determine whether the enzyme can incorporate this modified sugar into a growing glycan chain. Successful incorporation indicates that the enzyme's active site can tolerate the absence of the C6 hydroxyl group, providing valuable insights into the enzyme's structural and functional constraints. This approach is instrumental in the field of glycoengineering, where the goal is to produce novel glycoproteins or polysaccharides with tailored properties. acs.org
Research has demonstrated that modifications at the C6 position of glucose can be tolerated by certain enzymes. For example, studies have shown that 2- and 6-deoxy-D-glucose are accepted as substrates in glycosyltransferase-catalyzed sugar nucleotide synthesis. nih.gov This tolerance is not universal, however, as other modifications, such as at the C3 or C4 position, can significantly reduce or abolish enzymatic activity. nih.gov This differential acceptance helps to map the critical interaction points within the enzyme's active site.
| Enzyme Type | Substrate Type | Observation | Research Focus |
| Glycosyltransferases (general) | Deoxy sugars | Some bacterial GTs show promiscuous acceptor specificity. frontiersin.org | Synthesis of unnatural linkages for biological studies. |
| O-GlcNAc Transferase (OGT) | UDP-6-azido-6-deoxy-glucose | OGT can transfer the modified glucose to protein substrates. nih.gov | Demonstrating the high degree of promiscuity of OGT. |
| Bacterial Nucleotidyltransferase (RmlA) | Deoxy-hexose-1-phosphates | Wild-type RmlA accepts various monodeoxy α-d-Glc-1-phosphates. nih.gov | Production of diverse NDP-sugars for glycoengineering. |
| Glycosyltransferase (OleD) | 2- and 6-deoxy-D-glucose | Found to be good substrates for sugar nucleotide synthesis. nih.gov | Broadening the scope of accessible sugar functionalities. |
Identification of Novel Protein Glycosylations via Isotope-Targeted Glycoproteomics (IsoTaG)
A significant application of 6-deoxy-l-glucose derivatives is in the field of chemical proteomics, specifically for the identification and characterization of glycoproteins. A powerful technique known as Isotope-Targeted Glycoproteomics (IsoTaG) utilizes metabolically labeled chemical reporters to tag and identify glycosylated proteins from complex biological samples. rsc.orgresearchgate.net
In this approach, a modified version of 6-deoxy-l-glucose, such as 1,2,3,4-O-acetyl-6-azido-6-deoxy-glucose (Ac46AzGlc), is introduced to living cells. nih.gov This cell-permeable sugar analog is metabolized by the cell's own enzymatic machinery, and the azido-glucose moiety is incorporated into glycoproteins. The azide group serves as a "bioorthogonal handle," a chemical group that is inert to biological processes but can be selectively reacted with a probe. rsc.org
Following metabolic labeling, cell lysates are treated with a probe containing a complementary bioorthogonal group (e.g., an alkyne) and an affinity tag (like biotin), often linked via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. nih.govrsc.org The probe also contains an isotopic signature. This allows for the specific enrichment of the tagged glycoproteins and their subsequent identification and quantification by mass spectrometry. researchgate.net
The use of 6-azido-6-deoxy-glucose (6AzGlc) in IsoTaG studies has revealed the promiscuity of O-GlcNAc Transferase (OGT), which was shown to transfer the modified glucose to a variety of intracellular proteins. nih.gov This methodology enabled the direct detection of 6AzGlc modifications on proteins from living cells and even led to the discovery of endogenous O-glucose modifications on proteins like the host cell factor (HCF). nih.gov
| Step | Description | Key Reagent/Technique | Purpose |
| 1. Metabolic Labeling | Cells are incubated with an acetylated, azido-modified deoxyglucose. | Ac46AzGlc | Incorporation of the chemical reporter into cellular glycoproteins. nih.gov |
| 2. Cell Lysis & Tagging | Labeled glycoproteins are reacted with a bioorthogonal probe. | CuAAC (Click Chemistry) | Covalent attachment of an affinity tag and isotopic label. nih.govrsc.org |
| 3. Enrichment | Tagged proteins are isolated from the complex lysate. | Streptavidin beads | Purification of labeled glycopeptides. nih.gov |
| 4. Analysis | Enriched glycopeptides are identified and quantified. | Mass Spectrometry | Identification of glycosylation sites and the attached glycans. researchgate.net |
Spectroscopic and Chromatographic Characterization in Research
The analysis and purification of 6-deoxy-l-glucose and its derivatives are crucial for their application in research. A combination of spectroscopic and chromatographic techniques is employed for their structural confirmation and quantification.
Structural Elucidation of 6-Deoxy-l-glucose and its Derivatives via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of carbohydrates, including 6-deoxy-l-glucose. acs.org Solution-state NMR can resolve the atomic-level structure, including the sugar's ring form (pyranose or furanose), anomeric configuration (α or β), and the stereochemistry of its protons and carbons. acs.orgresearchgate.net
In a typical ¹H NMR spectrum of a 6-deoxy-sugar, the methyl protons (H-6) appear as a characteristic doublet in the upfield region (around 1.2-1.3 ppm), which is a clear indicator of the 6-deoxy functionality. nih.gov The anomeric protons (H-1) resonate in the downfield region (around 4.4-6.0 ppm) and their chemical shift and coupling constants provide information about the anomeric configuration. nih.gov
¹³C NMR spectroscopy complements the proton data. The C-6 methyl carbon of a 6-deoxy-hexose (B7796470) typically resonates at approximately 15-20 ppm. nih.gov The anomeric carbon (C-1) signal appears between 90 and 100 ppm. nih.gov
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are routinely used. researchgate.net
COSY (Correlation Spectroscopy) identifies scalar-coupled protons, allowing for the tracing of the proton network within the sugar ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is crucial for determining the sequence of sugars in an oligosaccharide and conformational features. uu.nl
| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information Provided |
| ¹H (H-6 methyl) | ~1.2 - 1.3 | Presence of 6-deoxy functionality. nih.gov |
| ¹H (Anomeric H-1) | ~4.4 - 6.0 | Anomeric configuration (α/β), ring form. nih.gov |
| ¹³C (C-6 methyl) | ~15 - 20 | Confirmation of 6-deoxy functionality. nih.gov |
| ¹³C (Anomeric C-1) | ~90 - 100 | Anomeric configuration, ring form. nih.gov |
Quantitative Analysis and Purification of 6-Deoxy-l-glucose by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of carbohydrates. researchgate.net The analysis of 6-deoxy-l-glucose often requires specific HPLC methods tailored to the polar and non-chromophoric nature of sugars.
Several HPLC modes can be employed for sugar analysis:
Anion-Exchange Chromatography (AEC): At high pH, sugars become weak acids and can be separated on anion-exchange columns. This is particularly effective for separating different monosaccharides. researchgate.net
Reversed-Phase (RP) HPLC: This is the most common HPLC mode but is not ideal for underivatized, highly polar sugars. However, it is widely used for analyzing sugars that have been derivatized with a hydrophobic, UV-active tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov This derivatization greatly enhances sensitivity and retention. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is well-suited for the separation of polar analytes like underivatized sugars. researchgate.net
Detection is another critical aspect. Since simple sugars lack a strong UV chromophore, common detection methods include:
Refractive Index (RI) Detection: A universal detector for sugars, but it is sensitive to temperature and gradient changes. europa.eu
Evaporative Light Scattering Detection (ELSD): Another universal detection method that is more sensitive than RI and compatible with gradient elution.
UV-Vis Detection: Highly sensitive, but requires the sugar to be derivatized with a chromophore like PMP. nih.gov
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides both high sensitivity and structural information, allowing for confident identification and quantification. nih.gov
For quantitative analysis, a calibration curve is typically generated using standards of known concentration. frontiersin.org An internal standard, such as a different, non-interfering sugar, may be used to improve accuracy and precision. frontiersin.org
Enzymatic Assays for the Detection and Quantification of Glycosyl-Glucose in Research Samples
Enzymatic assays offer a highly specific and sensitive method for quantifying certain sugars in biological samples. researchgate.net These assays typically rely on one or more enzymes that act on the target sugar to produce a product that can be easily measured, often through a change in absorbance or fluorescence. nih.gov
For glucose and its analogs, assays often utilize enzymes like glucose oxidase or hexokinase. researchgate.net
Hexokinase (HK) Coupled Assay: Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP⁺ to NADPH. The increase in NADPH can be monitored spectrophotometrically at 340 nm. researchgate.net
Glucose Oxidase (GOx) Coupled Assay: Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone and hydrogen peroxide (H₂O₂). The H₂O₂ produced can then be used in a peroxidase-catalyzed reaction to oxidize a chromogenic substrate, leading to a colored product that can be quantified. researchgate.net
The applicability of these standard glucose assays to 6-deoxy-l-glucose depends on the substrate specificity of the enzymes used. While many enzymes are highly specific, some, like certain hexokinases, are known to accept other hexoses, including deoxy sugars, albeit often with lower efficiency. researchgate.net Therefore, if an enzyme is identified that can process 6-deoxy-l-glucose, a similar coupled assay could be developed. For instance, if a specific dehydrogenase exists that can use 6-deoxy-l-glucose as a substrate and reduce NAD⁺ or NADP⁺ in the process, a direct spectrophotometric assay could be designed. mdpi.com Such assays are invaluable for high-throughput screening and for measuring the concentration of the sugar in complex research samples where chromatographic methods might be too slow or cumbersome. nih.govresearchgate.net
Emerging Research Frontiers and Prospects for 6 Deoxy L Glucose Investigations
Unraveling Novel Biological Roles in Underexplored Organisms
Investigations into 6-deoxy-l-glucose are revealing previously underexplored biological roles, particularly within microbial systems. This deoxy sugar, specifically L-quinovose, has been identified as a component of the O-polysaccharides in the cell walls of various Gram-negative bacteria, including Yersinia pseudotuberculosis and Providencia stuartii 044:H4 ctdbase.org. Similarly, 6-deoxy-l-altrose (B1238578), another 6-deoxyhexose, contributes to the lipopolysaccharides of Gram-negative pathogens and is believed to play a role in antigenic recognition nih.gov.
Beyond structural components, deoxysugars, encompassing 6-deoxy sugars, are recognized for their significance as active constituents in natural products such as antibiotics, antifungals, and anticancer agents, where they are involved in the molecular recognition of cellular targets nih.gov. The presence of 6-deoxyhexoses like L-fucose and L-rhamnose (B225776) in complex carbohydrates of both prokaryotes (e.g., bacterial cell wall polysaccharides) and animals (e.g., glycoconjugates) further underscores their widespread biological relevance nih.gov.
Emerging research also highlights the unique utilization of unusual sugars, including 6-deoxy-6-C-sulfo-D-galactose (a modified 6-deoxy-D-galactose), in the N-linked glycans of Archaea. These modifications are crucial for the microorganisms' survival in extreme environments, facilitating cell mating, protein complex formation, and influencing viral binding and infection lookchem.com. The development of azide-containing L-sugar analogs has enabled metabolic profiling of bacterial glycans, revealing differential utilization patterns of L-sugars in symbiotic versus pathogenic bacteria, thereby providing insights into their novel biological functions metabolomicsworkbench.org.
Development of Advanced Synthetic and Biocatalytic Routes for Analog Generation
The rarity of many deoxy monosaccharides, including 6-deoxy-l-glucose, has traditionally hindered extensive investigation into their properties and functions nih.gov. Conventional chemical synthesis methods for rare sugars often involve multiple steps, exhibit low specificity and poor purity profiles, and can generate hazardous waste nih.gov. Consequently, there is a growing emphasis on developing advanced synthetic and biocatalytic routes that are more efficient, selective, and environmentally friendly.
Enzymatic reactions represent a promising biochemical approach for the biosynthesis of monosaccharides, particularly rare sugars nih.gov. For instance, 6-deoxy-l-glucose can be produced from L-rhamnose via L-rhamnulose through the action of the enzyme D-arabinose isomerase from Bacillus pumilus (TT-BpDAI) nih.govcenmed.com. Studies have demonstrated the enzymatic production of 6-deoxy-l-glucose, along with 6-deoxy-l-altrose and 6-deoxy-l-allose (B1360953), from L-rhamnose using immobilized enzymes and toluene-treated Escherichia coli recombinants nih.gov.
The equilibrium ratios and production yields from such biocatalytic processes are critical parameters. For example, the enzymatic conversion of L-rhamnulose to 6-deoxy-l-glucose reached an equilibrium ratio of 27:73, with a production yield of 5.4% from L-rhamnose cenmed.com.
| Starting Material | Product | Enzyme/Method | Equilibrium Ratio (Starting Material:Product) | Production Yield (from Starting Material) |
|---|---|---|---|---|
| L-Rhamnulose | 6-Deoxy-l-glucose | D-Arabinose Isomerase (TT-BpDAI) | 27:73 cenmed.com | N/A |
| L-Rhamnose | 6-Deoxy-l-glucose | Immobilized Enzymes / Toluene-treated E. coli recombinants | N/A | 5.4% cenmed.com |
| L-Rhamnose | 6-Deoxy-l-altrose | Immobilized Enzymes / Toluene-treated E. coli recombinants | 60:40 (6-deoxy-l-psicose:6-deoxy-l-altrose) nih.govcenmed.com | 14.6% cenmed.com |
| L-Rhamnose | 6-Deoxy-l-allose | Immobilized Enzymes / Toluene-treated E. coli recombinants | 40:60 (6-deoxy-l-psicose:6-deoxy-l-allose) nih.govcenmed.com | 25.1% cenmed.com |
| L-Fucose | 6-Deoxy-l-talose | Immobilized D-arabinose isomerase and L-rhamnose isomerase | 80:9:11 (L-fucose:L-fuculose:6-deoxy-l-talose) scbt.com | 7.1% scbt.com |
| L-Fucose | 6-Deoxy-l-sorbose | D-Arabinose isomerase then D-allulose 3-epimerase | N/A | 14% scbt.com |
| L-Fucose | 6-Deoxy-l-gulose | D-Arabinose isomerase, D-allulose 3-epimerase, then L-ribose isomerase | N/A | 2% scbt.com |
| L-Fucose | 6-Deoxy-l-idose | D-Arabinose isomerase, D-allulose 3-epimerase, then D-glucose isomerase | N/A | 2.4% scbt.com |
Integration of 6-Deoxy-l-glucose Analogs into Chemical Biology Toolkits
The unique structural characteristics of 6-deoxy-l-glucose and its analogs make them valuable tools in chemical biology for probing various biological processes. For instance, 6-deoxy-D-glucose (6DG), a glucose analog, has been extensively studied for its impact on sugar metabolism, acting as an inhibitor of glycolysis and the pentose (B10789219) phosphate (B84403) pathway in yeast nih.gov. Another analog, 6-deoxy-6-iodo-D-glucose, serves as a tool compound for assessing glucose transport, a process of significant clinical importance nih.gov.
A notable application is the use of 6-fluoro-6-deoxy-D-glucose (6FDG) as a tracer for noninvasive estimation of glucose transport rates in physiological and pathological states using Positron Emission Tomography (PET) biosynth.com. Unlike 2-deoxy-2-fluoro-D-glucose (2FDG), 6FDG lacks a hydroxyl group at its C6 position, preventing its phosphorylation. Studies have shown that 6FDG competes with glucose for transport in yeast and is actively transported by the intestine and kidney. Its uptake in adipocytes has been demonstrated to be insulin-responsive, suggesting its utility as a valid tracer for glucose transport biosynth.com.
Furthermore, azide-containing L-sugar analogs have been successfully integrated into chemical biology toolkits to metabolically profile bacterial glycans in various Gram-negative bacteria. These probes have revealed differential utilization of L-sugars in symbiotic versus pathogenic bacteria, providing critical insights into bacterial glycan biology metabolomicsworkbench.org. The broader field of chemical biology employs diverse tools, including click chemistry reagents for metabolic labeling and activity-based probes, to investigate complex biological systems such as plant-microbe interactions and bacterial cell wall biogenesis easychem.orgchemspider.com. These approaches, which often involve incorporating modified sugars, are instrumental in understanding the biosynthesis, structure, and function of bacterial glycans metabolomicsworkbench.orgeasychem.org.
Systems-Level Investigations of 6-Deoxy-l-glucose Metabolism and Its Interconnections
Understanding the metabolism of 6-deoxy-l-glucose and its interconnections within broader biological networks requires systems-level approaches. The biosynthesis of 6-deoxyhexoses, such as L-fucose and L-rhamnose, involves de novo pathways that originate from common monosaccharides like GDP-D-mannose and dTDP-D-glucose nih.govnih.gov. These pathways share common enzymatic steps, including dehydration, epimerization, and NADPH-dependent reduction nih.govnih.gov. Specifically, GDP-4-keto-6-deoxy-L-galactose, an intermediate in L-fucose biosynthesis, can be chemically reduced to form GDP-6-deoxy-L-glucose and GDP-L-fucose, indicating its potential role as a precursor or related metabolite in deoxysugar metabolic networks nih.gov.
Systems biology employs mathematical models, including kinetic and genome-scale metabolic models, alongside "omics" technologies such as transcriptomics, proteomics, metabolomics, and fluxomics, to provide a holistic understanding of complex metabolic networks chem960.com. Metabolomics, in particular, facilitates the extraction, separation, analysis, and identification of small-molecule endogenous metabolites, including sugars, within biological samples chem960.com.
While direct systems-level studies focusing solely on 6-deoxy-l-glucose are still emerging, research using related glucose analogs provides a precedent for such investigations. For instance, studies using 2-deoxyglucose to impair glucose metabolism in Caenorhabditis elegans have revealed structural rearrangements in the transcriptomic network and impacts on lifespan, demonstrating how specific sugar analogs can be used to probe the broader metabolic context and its regulatory mechanisms fishersci.es. The construction of metabolic networks through pairwise analysis of linear metabolic correlations further aids in deciphering the underlying regulatory pathway structures and interconnections within cellular metabolism chemspider.com. These advanced analytical and modeling techniques are crucial for unraveling the intricate roles and metabolic fates of 6-deoxy-l-glucose and its derivatives within living systems.
Q & A
Q. What are the primary synthesis routes for 6-Deoxy-L-glucose, and how can its purity be validated?
6-Deoxy-L-glucose is synthesized via enzymatic modification of precursors like L-rhamnose. Immobilized enzymes (e.g., L-rhamnose isomerase) or recombinant bacterial systems are used to catalyze deoxygenation at the C6 position . Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with refractive index detection or mass spectrometry to confirm structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR, -NMR) is critical for verifying the absence of regioisomers or residual substrates .
Q. What safety protocols are essential when handling 6-Deoxy-L-glucose in laboratory settings?
Due to potential toxicity, researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Waste disposal follows institutional guidelines for organic compounds, with segregation of aqueous and organic phases. Stability studies indicate the compound should be stored at 10–30°C in airtight containers to prevent hygroscopic degradation .
Q. How is 6-Deoxy-L-glucose utilized in carbohydrate structural analysis?
As a monosaccharide analog, it serves as a tracer in glycan profiling. Its 6-deoxy modification allows researchers to study steric and electronic effects on glycosidic bond formation. Techniques like gas chromatography-mass spectrometry (GC-MS) or capillary electrophoresis are employed to compare its migration patterns with native sugars, aiding in resolving ambiguities in glycan databases (e.g., distinguishing D-fucose from 6-Deoxy-D-galactose) .
Advanced Research Questions
Q. How can 6-Deoxy-L-glucose derivatives be used to investigate alternative glucose metabolic pathways?
Fluorinated analogs like 6-Deoxy-6-fluoroglucose (6-FG) inhibit glucose oxidation in tissues such as rat epididymal adipose and diaphragm. Experimental designs involve incubating tissues with -labeled glucose and 6-FG, followed by scintillation counting of to quantify inhibition. Data interpretation must account for partial inhibition (e.g., 75% in adipose tissue), suggesting the existence of non-hexokinase-dependent pathways. Controls should include 2-deoxyglucose, a hexokinase-specific inhibitor, to isolate pathway contributions .
Q. What methodological challenges arise when using 6-Deoxy-L-glucose in autoradiography or positron emission tomography (PET)?
While 2-deoxy-D-glucose is widely used in PET for cerebral glucose tracking, 6-Deoxy-L-glucose derivatives require modified kinetic models due to differences in phosphorylation rates and blood-brain barrier permeability. Researchers must adjust the "lumped constant" in the Sokoloff equation to account for altered transport kinetics. Validation experiments involve parallel assays with -labeled glucose to calibrate uptake ratios .
Q. How can contradictory data on 6-Deoxy-L-glucose’s metabolic effects be reconciled?
Discrepancies in inhibition efficiency (e.g., tissue-specific variability) often stem from differences in experimental conditions (e.g., substrate concentrations, incubation times). A meta-analysis approach is recommended, normalizing data to tissue-specific hexokinase activity and glucose transporter density. Advanced statistical tools like multivariate regression can identify confounding variables (e.g., pH, co-administered inhibitors) .
Q. What strategies optimize the use of 6-Deoxy-L-glucose in glycoengineering applications?
In glycoengineering, the compound acts as a precursor for synthesizing non-natural glycoconjugates. Chemoenzymatic methods using glycosyltransferases (e.g., LgtB from Neisseria meningitidis) are optimized by adjusting UDP-sugar donor concentrations and reaction pH. LC-MS/MS monitors reaction progress, while molecular docking simulations predict enzyme-substrate compatibility. Challenges include avoiding undesired epimerization at C2 or C4 positions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
